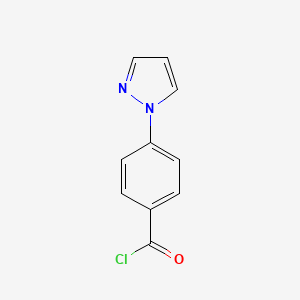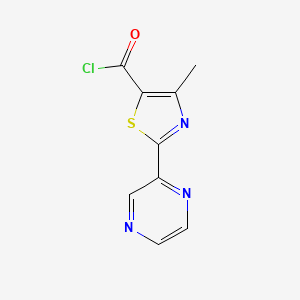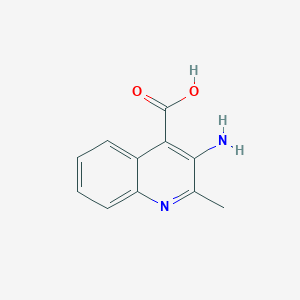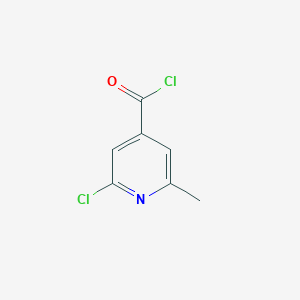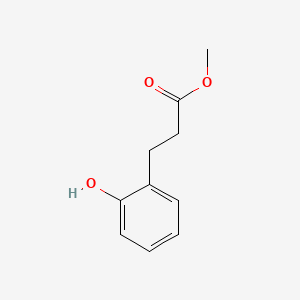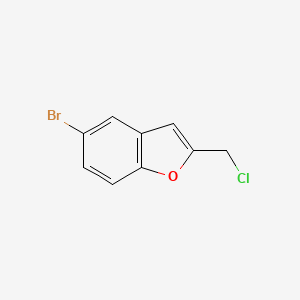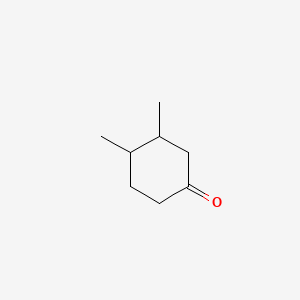
3,4-Dimethylcyclohexanone
Overview
Description
3,4-Dimethylcyclohexanone is an organic compound with the molecular formula C₈H₁₄O. It is a derivative of cyclohexanone, where two methyl groups are substituted at the 3rd and 4th positions of the cyclohexane ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with methylating agents under controlled conditions. Another method includes the catalytic hydrogenation of 3,4-dimethylphenol followed by oxidation .
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic processes that ensure high yield and purity. The use of metal catalysts such as palladium or platinum is common in these processes. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexanones.
Scientific Research Applications
3,4-Dimethylcyclohexanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: It serves as a model compound in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 3,4-Dimethylcyclohexanone involves its interaction with various molecular targets. In oxidation reactions, it undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons, resulting in reduced forms. The pathways involved often include catalytic cycles facilitated by metal catalysts or enzymes .
Comparison with Similar Compounds
Cyclohexanone: The parent compound without methyl substitutions.
2,3-Dimethylcyclohexanone: A similar compound with methyl groups at different positions.
4,4-Dimethylcyclohexanone: Another variant with both methyl groups on the same carbon atom
Uniqueness: 3,4-Dimethylcyclohexanone is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of methyl groups at the 3rd and 4th positions affects the steric and electronic environment, making it distinct from other dimethylcyclohexanone isomers .
Properties
IUPAC Name |
3,4-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-3-4-8(9)5-7(6)2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCYWXYPRPCJOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)CC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969928 | |
| Record name | 3,4-Dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-09-8 | |
| Record name | 3,4-Dimethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5465-09-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethylcyclohexanone (mixture of isomers) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different stereoisomers of 3,4-dimethylcyclohexanone and how do their properties differ?
A1: this compound possesses two chiral centers, leading to several possible stereoisomers. The papers specifically discuss the synthesis and absolute configuration of:
- (-)-trans-(3R,4R)-3,4-Dimethylcyclohexanone []: This paper details the synthesis and confirms the absolute configuration of this specific isomer.
- (+)- and (-)-cis-3,4-Dimethylcyclohexanone []: This research focuses on determining the absolute configuration of both enantiomers of the cis isomer.
Q2: Why is the synthesis of specific stereoisomers of this compound important?
A2: The synthesis of specific stereoisomers is crucial because different isomers can exhibit different biological and chemical activities. For example, in pharmaceuticals, one enantiomer of a drug might be effective while the other could be inactive or even harmful.
- In the case of this compound, the research highlights the importance of stereochemistry by focusing on the synthesis and absolute configuration determination of specific isomers [, ]. While the exact applications of these isomers are not discussed, the emphasis on their stereochemistry suggests potential significance in various fields where specific isomeric forms are required.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





